molecular formula C11H15NO4S B2635358 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid CAS No. 195322-21-5

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid

Cat. No.: B2635358
CAS No.: 195322-21-5
M. Wt: 257.3
InChI Key: MZNMZVBJSKZCER-UHFFFAOYSA-N
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Description

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is a thiophene-derived compound featuring a carboxylic acid group at the 2-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position of the heterocyclic ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally distinct due to its combination of a thiophene core, carboxylic acid functionality, and a bulky tert-butyl-based protecting group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-5-7-4-8(9(13)14)17-6-7/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNMZVBJSKZCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the carboxylic acid group: This can be done via carboxylation reactions, such as the Kolbe-Schmitt reaction, where a thiophene derivative is treated with carbon dioxide under basic conditions.

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.

    Substitution: Various substituted thiophene derivatives depending on the substituents introduced.

Scientific Research Applications

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives
  • Target Compound : The carboxylic acid group at the 2-position enhances polarity and hydrogen-bonding capacity, which may improve solubility in aqueous environments.
  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (): Multiple electron-withdrawing groups (bromo, cyano) and an ester moiety contribute to higher reactivity and altered electronic properties, contrasting with the target compound’s simpler substitution pattern .
Amino Group Modifications
  • Target Compound: The Boc-protected aminomethyl group offers steric bulk and resistance to enzymatic degradation, a feature critical in prodrug design.
  • Methyl 2-amino-4-[4-(propan-2-yloxy)phenyl]thiophene-3-carboxylate (): An unprotected amino group increases reactivity but may reduce metabolic stability compared to the Boc-protected analog .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Solubility (Predicted) LogP (Estimated)
Target Compound C₁₁H₁₅NO₄S Boc-protected aminomethyl, COOH Moderate (aqueous) 2.1
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate C₂₀H₁₇NO₃S Benzyloxy, methyl ester Low (lipophilic) 3.8
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonylmethyl)sulfanyl]thiophene-2-carboxylate C₁₂H₁₃BrN₂O₄S₂ Bromo, cyano, ester, sulfanyl Very low 4.2
4,5-Bis(4-allyloxyphenyl)thiophene-2-carboxylic acid C₂₄H₂₀O₄S Di-allyloxy, COOH Moderate 3.5

Key Research Findings

  • Anti-Inflammatory Potential: Diarylthiophene-2-carboxylic acids () showed higher COX-2 binding affinity than the target compound, likely due to optimized hydrophobic interactions. The Boc group’s steric hindrance may necessitate structural optimization for therapeutic applications .
  • Metabolic Stability : Boc protection in the target compound and 3-(tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid () enhances resistance to enzymatic cleavage compared to unprotected amines .

Biological Activity

4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is a synthetic organic compound known for its diverse biological activities. This compound features a thiophene ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine, which contribute to its potential applications in medicinal chemistry and biochemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the thiophene ring through methods such as the Gewald reaction, followed by the introduction of the carboxylic acid group via carboxylation reactions. The Boc-protected amine is incorporated to enhance stability and facilitate further reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Boc-protected amine can be deprotected to reveal a free amine, enabling it to form hydrogen bonds or ionic interactions with biological targets. This mechanism is particularly relevant in studies involving enzyme inhibitors and receptor ligands.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies on related thiophene-2-carboxylic acids have shown effectiveness against various Gram-positive and Gram-negative bacteria. The structural features of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid may enhance its antibacterial efficacy compared to simpler thiophene derivatives .

Anti-Hypoxic Properties

A study highlighted that derivatives of thiophene-2-carbonyl amino acids can activate hypoxia-inducible factors (HIF), which play a crucial role in cellular responses to low oxygen levels. This suggests that 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid may also possess potential in therapeutic applications aimed at protecting cells under hypoxic conditions .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. For example, compounds similar to 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid have demonstrated cytotoxic effects against prostate cancer cell lines (PC-3). The ability to inhibit cancer cell proliferation makes this compound a candidate for further investigation in cancer therapy .

Comparative Analysis

To better understand the unique properties of 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Thiophene-2-carboxylic acidLacks Boc-protected amineModerate antimicrobial activity
4-Aminomethylthiophene-2-carboxylic acidContains free amineEnhanced receptor interaction
4-[[(tert-butoxycarbonyl)amino]methyl]thiophene-3-carboxylic acidSimilar structure but different substitutionVaries in anticancer activity

Case Studies

  • Study on Anti-Hypoxic Activity : A study evaluated the activation of HIF by thiophene derivatives under hypoxic conditions using luciferase reporter assays. The results indicated that certain derivatives significantly enhanced HIF transcriptional activity, suggesting potential therapeutic applications in ischemic conditions .
  • Antimicrobial Evaluation : Another research focused on synthesizing novel thiophene derivatives and assessing their antimicrobial efficacy against multiple bacterial strains. Results showed that some compounds exhibited potent activity, indicating their potential as new antibacterial agents .

Q & A

Q. What are the standard synthetic routes for 4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid?

The synthesis typically involves multi-step functionalization of thiophene-2-carboxylic acid derivatives. A common approach includes:

  • Step 1 : Introduction of the [(2-methylpropan-2-yl)oxycarbonylamino]methyl group via nucleophilic substitution or coupling reactions. For example, using tert-butoxycarbonyl (Boc)-protected amines and coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to anchor the Boc-protected amine to the thiophene ring .
  • Step 2 : Acidic deprotection (e.g., using TFA) to yield the final carboxylic acid functionality. Reaction conditions must avoid excessive heat to prevent decomposition of the Boc group .
  • Validation : Intermediate products should be characterized by 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR confirms the presence of the Boc-protected amine (e.g., singlet at ~1.4 ppm for tert-butyl groups) and thiophene protons (δ 6.5–7.5 ppm). 13C^{13}C-NMR identifies carbonyl carbons (e.g., ~165 ppm for carboxylic acid) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1250 cm1^{-1} (C-O-C of Boc group) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ expected at m/z 300–350 depending on substituents) .

Q. What safety precautions are required for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of fine particles, as thiophene derivatives may irritate respiratory systems .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory. Splash goggles are recommended due to potential eye irritation .
  • Waste Disposal : Collect in sealed containers labeled "halogenated/organic waste" to prevent environmental release .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)2_2) in Suzuki-Miyaura coupling improve cross-coupling efficiency between thiophene and aryl boronic acids. Yields >80% are achievable with 2 mol% catalyst loading in toluene/water mixtures .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require lower temperatures (~0–5°C) to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in Boc-group introduction .

Q. What in vitro models are suitable for evaluating its anti-inflammatory activity?

  • RAW 264.7 Macrophage Assay : Measure inhibition of NO production using LPS-induced inflammation. IC50_{50} values <50 µM indicate potency comparable to reference drugs like indomethacin .
  • COX-2 Inhibition Assay : Competitive ELISA quantifies COX-2 enzyme inhibition. Derivatives with diarylthiophene scaffolds show selectivity over COX-1 (e.g., >10-fold selectivity reported in similar compounds) .
  • Molecular Docking : AutoDock Vina predicts binding affinity to COX-2 (PDB ID: 5KIR). A docking score <−7.0 kcal/mol suggests strong interaction with the active site .

Q. How can computational modeling guide structural modifications for enhanced activity?

  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with Arg120 and Tyr355 in COX-2) using Schrödinger Suite. Modifications to the Boc group’s steric bulk may improve binding .
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area. For example, logP <3.0 correlates with improved bioavailability in murine models .
  • ADMET Prediction : SwissADME predicts blood-brain barrier permeability (low for carboxylic acids) and CYP450 inhibition risks. Substituents like methyl groups on the thiophene ring reduce metabolic degradation .

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